

6-Aminouracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-amino-2,6-dihydroxypyrimidine*

Cat. No.: *B1141700*

[Get Quote](#)

CAS Number: 873-83-6

This technical guide provides an in-depth overview of 6-aminouracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document covers its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Structure and Properties

6-Aminouracil is a heterocyclic organic compound consisting of a uracil ring substituted with an amino group at the C6 position.^[1] Its structure is foundational for the synthesis of a variety of biologically active molecules.

Caption: Chemical structure of 6-aminouracil.

The key physicochemical properties of 6-aminouracil are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	873-83-6	[1]
Molecular Formula	C4H5N3O2	[1]
Molecular Weight	127.10 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	>300 °C	
Solubility	Sparingly soluble in water	
SMILES	C1=C(NC(=O)NC1=O)N	[1]

Experimental Protocols

Synthesis of 6-Aminouracil

A common and reliable method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide. The following protocol is adapted from established chemical synthesis procedures.[\[2\]](#)

Materials:

- Sodium metal
- Absolute ethanol
- Ethyl cyanoacetate
- Urea
- Glacial acetic acid
- Water

Procedure:

- Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and exclusion of moisture.
- Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate, followed by urea.
- Reflux: Heat the reaction mixture to reflux and maintain it for several hours with continuous stirring.
- Work-up: After the reaction is complete, add hot water to dissolve the reaction mixture.
- Precipitation: Neutralize the solution to litmus paper with glacial acetic acid. The initial frothing will be vigorous as the product begins to precipitate. Continue adding glacial acetic acid until precipitation is complete.
- Isolation and Purification: Cool the mixture and collect the precipitated 6-aminouracil by filtration. Wash the solid with cold water and then with ethanol. The product can be further purified by recrystallization.

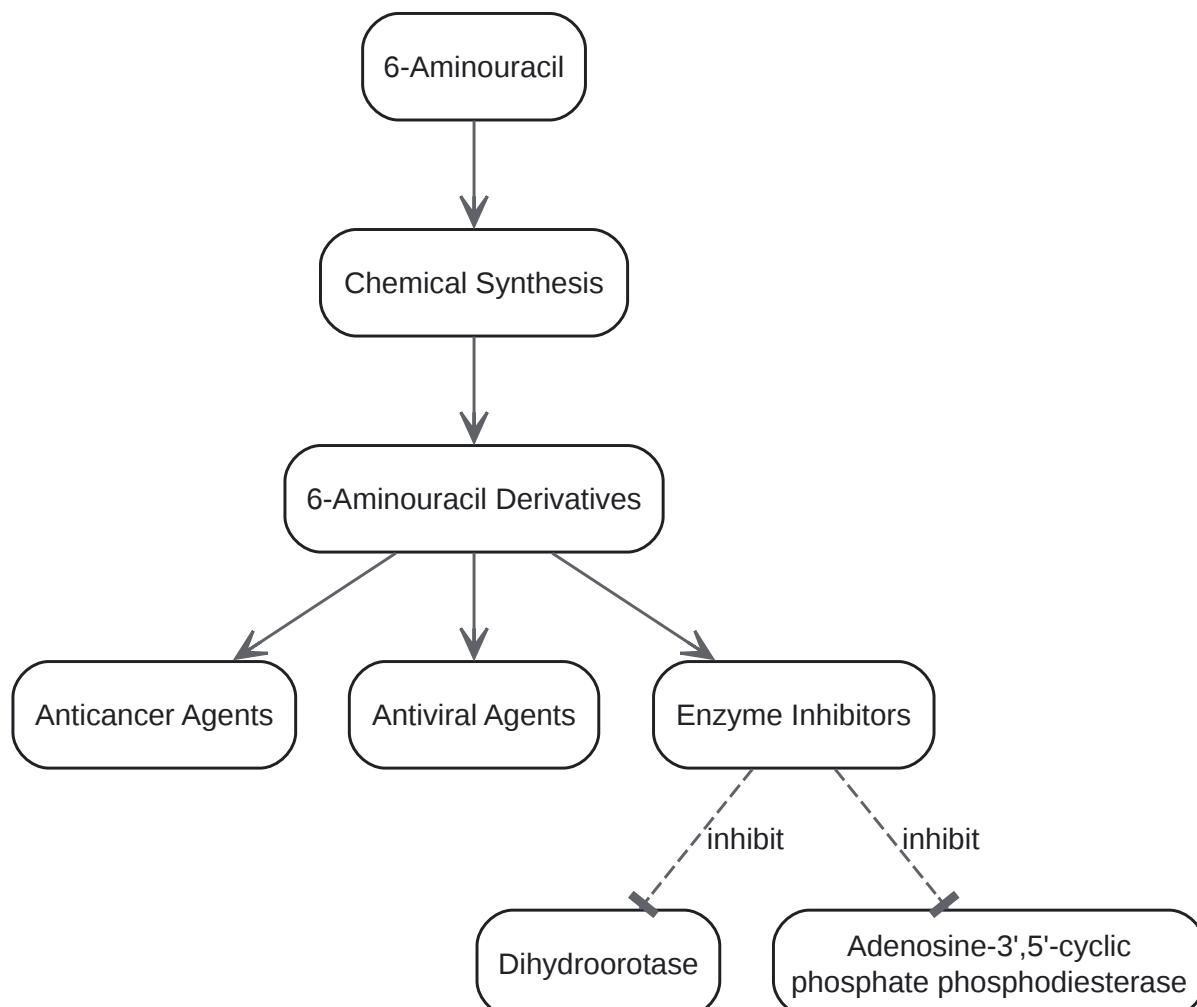
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (DMSO-d₆): The proton NMR spectrum of 6-aminouracil would be expected to show signals for the vinyl proton (C5-H) and the protons of the amino group (NH₂) and amide groups (N1-H and N3-H). One source provides the following assignments for a derivative: δ 10.47 (s, 1H, N-H), 6.87 (s, 2H, NH₂), 4.58 (d, 1H, C5-H).[3] For 6-aminouracil itself, another source shows peaks at δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), and 4.89 (d, 1H).[3]
- ^{13}C NMR (DMSO-d₆): The carbon NMR spectrum would show distinct signals for the four carbon atoms in the pyrimidine ring. Expected chemical shifts would be in the regions for carbonyl carbons (C2 and C4), and sp² hybridized carbons (C5 and C6). A reported spectrum for a derivative shows peaks at δ 165.0, 160.5, 156.7, 151.7, and 81.5.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 6-aminouracil displays characteristic absorption bands corresponding to its functional groups.


Wavenumber (cm ⁻¹)	Assignment
3500 - 3300	N-H stretching (amine)
3200 - 3100	N-H stretching (amide)
~1710	C=O stretching (carbonyl)
~1660	C=C stretching
~1640	N-H bending (amine)

Biological Activity and Applications in Drug Development

6-Aminouracil serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.^[4] Its derivatives have been investigated for various biological activities.

- **Anticancer and Antiviral Agents:** It is a key building block in the development of novel anticancer and antiviral drugs.^[5] Its structural similarity to natural nucleobases allows its derivatives to interfere with nucleotide metabolism and nucleic acid synthesis. Some 5-cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against leukemia cell lines.^[6] 6-Aminouracil derivatives have also been evaluated as cytotoxic agents against prostate cancer cell lines.^[7]
- **Enzyme Inhibition:** Derivatives of 6-aminouracil have been shown to inhibit various enzymes. For instance, it has inhibitory properties against dihydroorotate, an enzyme involved in pyrimidine biosynthesis.^[1] Certain derivatives also exhibit inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase, which is involved in cellular signaling pathways related to cell growth and differentiation.^[5]

The following diagram illustrates the role of 6-aminouracil in the development of therapeutic agents and its known mechanisms of action.

Biological roles and applications of 6-aminouracil derivatives.

[Click to download full resolution via product page](#)

Caption: Logical workflow of 6-aminouracil applications.

This technical guide provides a summary of the core information on 6-aminouracil for research and development purposes. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Aminouracil (EVT-1202339) | 143519-00-0 [evitachem.com]
- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- To cite this document: BenchChem. [6-Aminouracil: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141700#6-aminouracil-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com